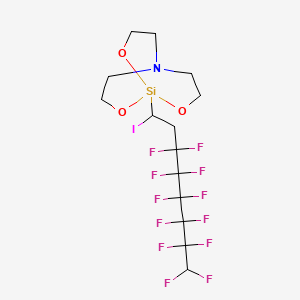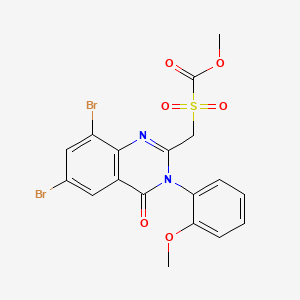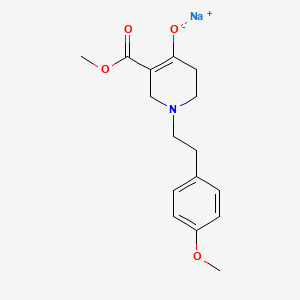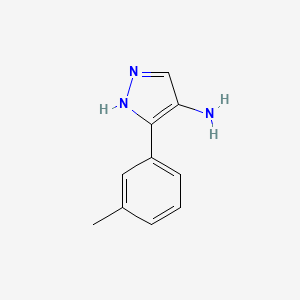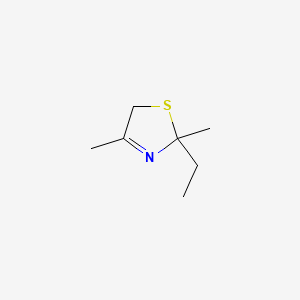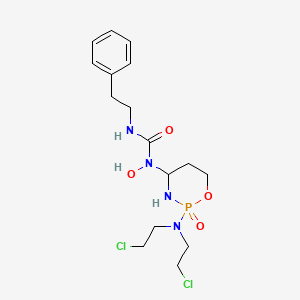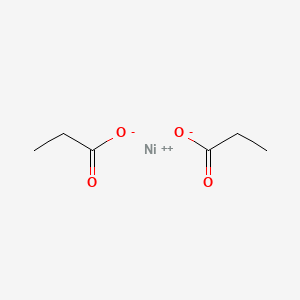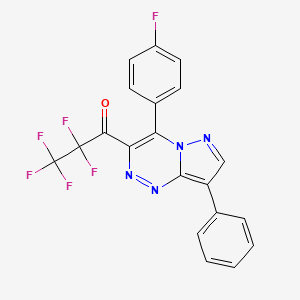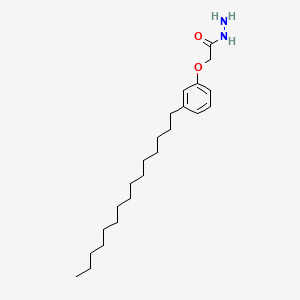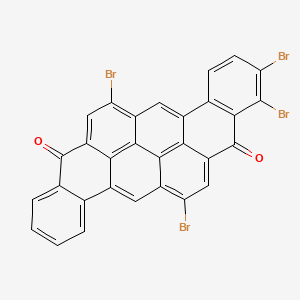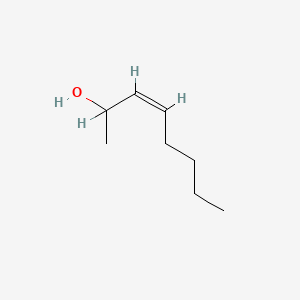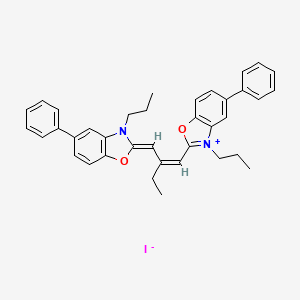
5-Phenyl-2-(2-((5-phenyl-3-propyl-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)-3-propylbenzoxazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of EINECS 282-901-0 involves the reaction of benzoxazole derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and a base like potassium carbonate to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
EINECS 282-901-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
EINECS 282-901-0 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: EINECS 282-901-0 is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of EINECS 282-901-0 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
EINECS 282-901-0 can be compared with other benzoxazole derivatives, such as:
5-phenylbenzoxazole: Similar in structure but lacks the extended alkyl chain and iodide group.
2-phenylbenzoxazole: Another benzoxazole derivative with different substituents.
3-propylbenzoxazole: Shares the propyl group but differs in other structural aspects.
The uniqueness of EINECS 282-901-0 lies in its specific substituents and the presence of the iodide group, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
84455-39-0 |
|---|---|
Fórmula molecular |
C37H37IN2O2 |
Peso molecular |
668.6 g/mol |
Nombre IUPAC |
(2Z)-5-phenyl-2-[(2Z)-2-[(5-phenyl-3-propyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-3-propyl-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C37H37N2O2.HI/c1-4-21-38-32-25-30(28-13-9-7-10-14-28)17-19-34(32)40-36(38)23-27(6-3)24-37-39(22-5-2)33-26-31(18-20-35(33)41-37)29-15-11-8-12-16-29;/h7-20,23-26H,4-6,21-22H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YYIXFNLMGAOCNC-UHFFFAOYSA-M |
SMILES isomérico |
CCCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C\C(=C/C4=[N+](C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC)\CC.[I-] |
SMILES canónico |
CCCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC(=CC4=[N+](C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


